(2E)-1-(3-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a methyl group on the other, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Reactants: 3-bromobenzaldehyde and 2-methylacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation can also reduce the double bond.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for carbonyl reduction; hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or fully saturated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.
Catalysis: It can be used as a ligand in coordination chemistry for the development of new catalysts.
Biology and Medicine:
Antimicrobial Activity: Some chalcone derivatives exhibit antimicrobial properties, making them potential candidates for drug development.
Anticancer Research: Chalcones have been studied for their anticancer properties, and derivatives of (2E)-1-(3-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one may show similar potential.
Industry:
Dye and Pigment Production: Chalcones are used as intermediates in the synthesis of dyes and pigments.
Polymer Chemistry: The compound can be used in the development of new polymer materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, chalcones are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The α,β-unsaturated carbonyl system is crucial for these interactions, as it can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
(2E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
(2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one: The bromine atom is positioned differently, which can influence its chemical properties.
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one: Substitution of bromine with chlorine can lead to different reactivity and applications.
Uniqueness: The presence of both a bromine atom and a methyl group in (2E)-1-(3-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential applications. The specific positioning of these substituents can influence the compound’s interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMSRALUFKYCQF-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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